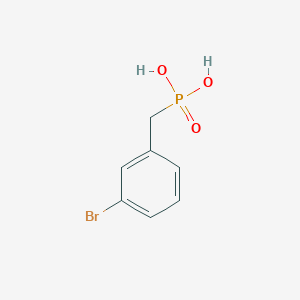

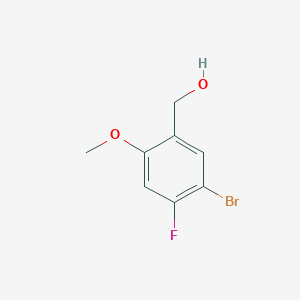

![molecular formula C18H20N2O3 B1288581 苄基 N-[(二甲基氨基羰基)(苯基)甲基]氨基甲酸酯 CAS No. 1393441-61-6](/img/structure/B1288581.png)

苄基 N-[(二甲基氨基羰基)(苯基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

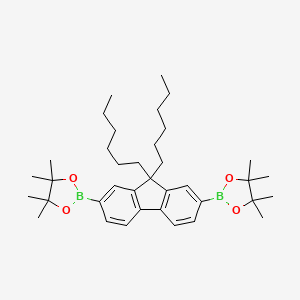

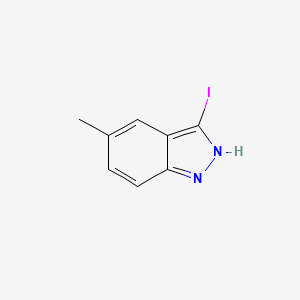

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate suggests it may have interesting chemical properties and potential utility in various chemical reactions and processes.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine . Another study reports the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, highlighting the versatility of carbamate synthesis . Additionally, a novel non-phosgene process for the synthesis of methyl N-phenyl carbamate from methanol and phenylurea has been developed, which could be relevant for the synthesis of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate .

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group (–NHCOO–). The structure of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate would include a benzyl group attached to a carbamate moiety, which itself is substituted with a dimethylcarbamoyl and a phenylmethyl group. The molecular structure can influence the compound's reactivity and interaction with biological targets, as seen in benzo[a]carbazole derivatives, which exhibit varying estrogen receptor binding affinities based on their structural features .

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions. For example, the cleavage of the N-S bond in certain carbamate derivatives has been studied, which can lead to the formation of different products depending on the reaction conditions . Cobalt-catalyzed reactions have been used to generate isocyanates and benzyl alcohols from N-Boc-protected amines and benzyl formates, respectively, which could be relevant for the transformation of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate . The Lossen rearrangement is another reaction involving carbamates, where hydroxamic acids are converted to carbamates in the presence of N-methylimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific substituents. For instance, the anticholinesterase and insecticidal properties of N-methyl- and N,N-dimethylcarbamates have been reported, suggesting potential applications in pest control . The solvent and catalyst used in the synthesis can significantly affect the conversion and selectivity of carbamate formation, as seen in the synthesis of methyl N-phenyl carbamate . The reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate also highlights the influence of the catalytic system on the yield of carbamate compounds10.

科学研究应用

非光气合成 N-取代氨基甲酸酯

对合成 N-取代氨基甲酸酯的非光气方法的研究,例如苄基 N-[(二甲基氨基羰基)(苯基)甲基]氨基甲酸酯,突出了开发更安全、更环保的合成途径的重要性。为此,已经探索了各种羰基试剂,包括 CO、碳酸二甲酯、CO2 和烷基氨基甲酸酯。特别是从 CO2 合成以其绿色化学吸引力而著称,为化学 CO2 利用提供了新途径。由于其低毒性、高活性和简单的制备工艺,这种方法被认为是研究重点,标志着烷基氨基甲酸酯生产工业化的重大进步 (尚建鹏,2014)。

氨基甲酸酯对乙酰胆碱酯酶的抑制作用

氨基甲酸酯,包括特定的衍生物,如苄基 N-[(二甲基氨基羰基)(苯基)甲基]氨基甲酸酯,可作为乙酰胆碱酯酶 (AChE) 抑制剂。它们最初将氨基羰基转移到酶活性位点中的丝氨酸残基,然后进行水解。脱氨基羰基过程相对较慢,半衰期从几分钟到一个月以上,这使得此类化合物成为有效的 AChE 抑制剂。这种机制对于开发杀虫剂和治疗剂至关重要。脱氨基羰基速率常数的研究表明,这些常数与酯离去基团无关,随着氨基羰基基团上的烷基取代基增加,速率会显着降低 (Rosenberry 和 Cheung,2019)。

N-苯基氨基甲酸酯的环境影响

苄基 N-[(二甲基氨基羰基)(苯基)甲基]氨基甲酸酯所属的 N-苯基氨基甲酸酯的环境持久性和毒性一直备受关注。氯丙胺(CIPC)是 N-苯基氨基甲酸酯的一个例子,已被广泛用作杀虫剂和芽抑制剂。尽管它会随着时间的推移而分解,但降解速率的差异引起了人们对其环境和人类健康影响的担忧。这突出了了解此类化合物在环境环境中的降解行为的重要性 (Smith 和 Bucher,2012)。

驱虫剂的化学治疗作用

已经研究了驱虫剂(包括源自苯并咪唑氨基甲酸酯化合物的驱虫剂)的化学治疗作用,以了解其对小鼠绦虫和侏儒绦虫等寄生虫的功效。对这些化合物的研究有助于开发针对寄生虫感染的有效治疗方法,突出了氨基甲酸酯衍生物的药物应用潜力 (McCracken、Lipkowitz 和 Dronen,2004)。

安全和危害

The safety data sheet for a similar compound, Benzil, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought .

属性

IUPAC Name |

benzyl N-[2-(dimethylamino)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJWPHNWHMPBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139166 |

Source

|

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate | |

CAS RN |

1393441-61-6 |

Source

|

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。